

Physicochemical Profile of 1,2-Dichloro-3-iodobenzene

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Compound of Interest

Compound Name: 1,2-Dichloro-3-iodobenzene

Cat. No.: B1582814

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1,2-Dichloro-3-iodobenzene is a polysubstituted benzene derivative with the chemical formula $C_6H_3Cl_2I$.^{[1][2][3]} It serves as a versatile intermediate in organic synthesis, including the development of pharmaceutical compounds and agrochemicals.^[1] An accurate understanding of its physical properties is the first step in its effective utilization.

The melting point is a highly sensitive indicator of purity. For a crystalline solid, a sharp melting range close to the literature value typically signifies a high degree of purity. Conversely, the presence of impurities will cause a depression and broadening of the melting range.^[4]

Table 1: Key Physicochemical Properties of **1,2-Dichloro-3-iodobenzene**

Property	Value	Source(s)
CAS Number	2401-21-0	[1][2][3][5][6][7][8]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1][2][3][5][7]
Molecular Weight	272.89 g/mol	[2][3][5][7]
Appearance	White to off-white or yellow crystalline solid/mass.[1][5][7]	[1][5][7]
Melting Point	33 °C to 38 °C	[6][7]
35-36 °C (lit.)	[5][8]	
Boiling Point	123-126 °C at 20 mmHg	[5]
121-123 °C at 16 mmHg	[6]	
Solubility	Sparsingly soluble in water.[1]	[1]

Synthesis and Purification: The Prerequisite for Accurate Measurement

The fidelity of a melting point determination is directly contingent on the purity of the sample. Therefore, understanding the synthesis and subsequent purification of **1,2-dichloro-3-iodobenzene** is crucial.

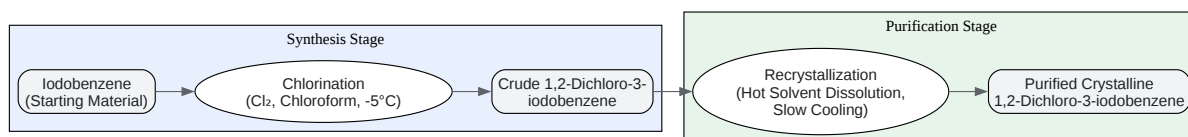
Synthesis Pathway

A common synthetic route involves the direct chlorination of iodobenzene.[5] In this electrophilic aromatic substitution reaction, chlorine gas is bubbled through a solution of iodobenzene, typically in a solvent like chloroform, at reduced temperatures to yield the dichlorinated product.[5][9]

Purification by Recrystallization

For obtaining a sample suitable for analytical characterization, purification is essential. Recrystallization is the gold standard for purifying solid organic compounds.[10][11][12] The principle relies on the differential solubility of the compound and impurities in a chosen solvent

at different temperatures.[11][12][13] The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the mother liquor.[11][12][13]



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Caption: Synthesis and Purification Workflow for **1,2-Dichloro-3-iodobenzene**.

The Core Principle: Melting Point Theory

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[4][14] At this temperature, the solid and liquid phases exist in equilibrium. This transition requires energy to overcome the intermolecular forces holding the crystal lattice together.[4]

For pure substances, this transition occurs over a very narrow temperature range, often less than 1°C . However, the presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[4] This phenomenon, known as melting point depression, is a colligative property and provides a reliable method for assessing purity.

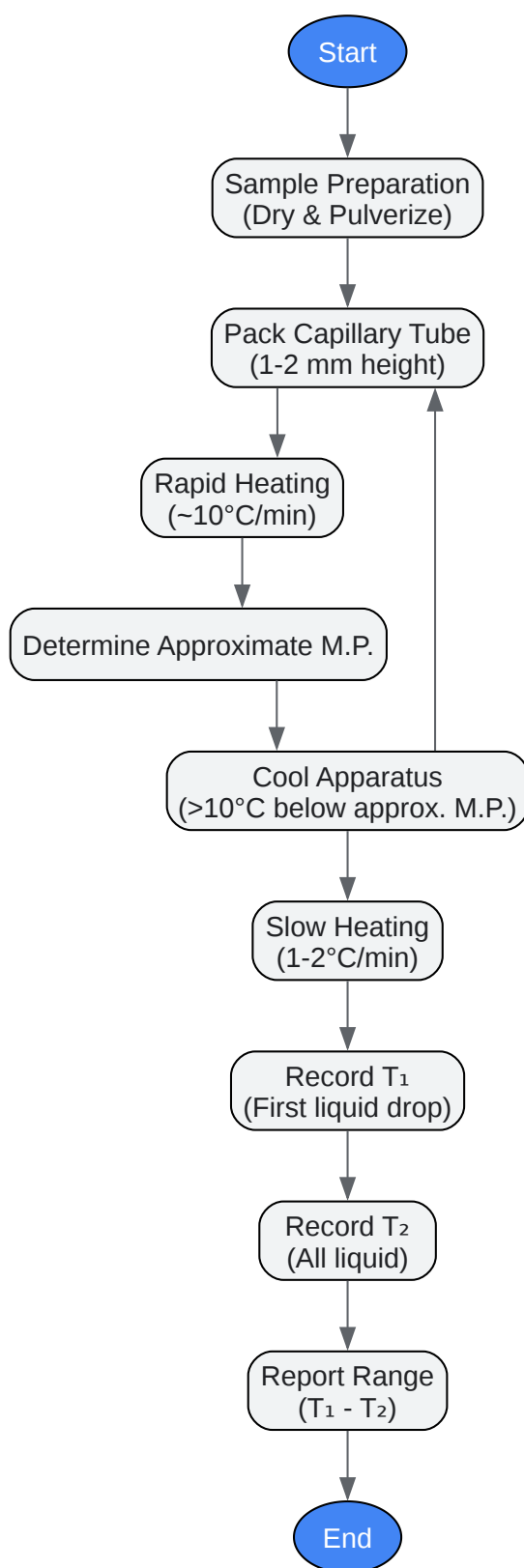
Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination requires a meticulous and systematic approach. Modern digital melting point apparatuses offer precise temperature control and observation.[14]

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the purified **1,2-dichloro-3-iodobenzene** sample is completely dry.
 - Place a small amount of the crystalline solid on a clean, dry watch glass.
 - Finely crush the crystals into a powder using a spatula to ensure uniform heat transfer within the sample.[\[15\]](#)
- Capillary Tube Packing:
 - Take a capillary tube sealed at one end.[\[4\]](#)
 - Tap the open end of the capillary into the powdered sample. A small amount of the solid will enter the tube.
 - Invert the tube and gently tap it on a hard surface to pack the solid tightly into the sealed end.[\[16\]](#)
 - The packed sample height should be approximately 1-2 mm.[\[4\]](#)[\[15\]](#) An excessive amount of sample can lead to an artificially broad melting range.[\[4\]](#)
- Apparatus Setup and Initial Determination:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[\[16\]](#)
 - Set a rapid heating rate (e.g., 10°C/min) to quickly determine an approximate melting point.[\[16\]](#) This saves time and establishes the temperature region of interest.
- Accurate Determination:
 - Allow the apparatus to cool to at least 10-15°C below the approximate melting point.
 - Use a fresh capillary with a new sample for the accurate measurement. Never re-melt a sample, as decomposition may have occurred.[\[4\]](#)

- Set a slow heating rate of approximately 1-2°C per minute as you approach the expected melting point.^[16] This slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
- Record T₁: The temperature at which the first drop of liquid appears.
- Record T₂: The temperature at which the last crystal melts and the entire sample is a clear liquid.
- The melting point is reported as the range T₁ - T₂.
- Repeatability:
 - Conduct at least two careful determinations. Consistent values confirm the accuracy of the measurement.



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Caption: Standard Operating Procedure for Melting Point Determination.

Data Interpretation and Troubleshooting

The interpretation of the melting point range provides direct insight into the sample's purity.

- **Pure Sample:** A sharp melting range (e.g., 0.5-1.5°C) that aligns with the literature value (33-38°C) indicates high purity.
- **Impure Sample:** A depressed (lower) and broad (greater than 2°C) melting range is a clear sign of impurities.

Table 2: Troubleshooting Common Melting Point Issues

Observation	Potential Cause	Recommended Action
Broad Melting Range (>2°C)	Impure sample; heating rate too fast; poor packing of capillary.	Purify the sample (e.g., recrystallization); repeat with a slower heating rate; ensure the sample is tightly packed.
Sample Decomposes (Darkens)	Compound is thermally unstable.	Record the decomposition temperature. A vacuum melting point apparatus may be required for an accurate reading.
Inconsistent Results	Thermometer/apparatus not calibrated; inconsistent sample packing or heating rate.	Calibrate the apparatus with known standards; adhere strictly to the standardized protocol.

Safety and Handling

1,2-Dichloro-3-iodobenzene must be handled with appropriate safety precautions. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#)[\[7\]](#)[\[17\]](#)

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[17\]](#)[\[18\]](#)

- Handling: Use this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[\[1\]](#)[\[17\]](#) Avoid contact with skin and eyes.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[\[1\]](#)[\[7\]](#)[\[17\]](#)

Conclusion

The melting point of **1,2-dichloro-3-iodobenzene** is a fundamental thermophysical property, with a literature value typically cited between 33°C and 38°C. Its accurate determination is a non-negotiable step in quality control, serving as a reliable proxy for purity. By employing proper synthesis, rigorous purification via recrystallization, and a meticulous experimental technique, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

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